Alexidine dihydrochloride is a bisbiguanide compound with a broad spectrum of antimicrobial activity. [, , , , , , ] It is commonly used as an antiseptic agent in oral rinses, contact lens solutions, and other topical applications. [, , , , ] Beyond its antimicrobial properties, alexidine dihydrochloride has shown promise in various research areas, including anticancer therapy, antifungal treatment, and metabolic disease research. [, , , , , , , , , ]
Alexidine dihydrochloride is a synthetic compound belonging to the bisbiguanide class, primarily recognized for its antimicrobial properties. It has been utilized in various scientific and medical applications, particularly as an antiseptic and disinfectant. The compound was synthesized in the 1950s alongside other bisbiguanide derivatives like chlorhexidine, which also exhibits significant antimicrobial activity. Alexidine dihydrochloride is characterized by its ability to penetrate cell membranes effectively, enhancing its efficacy against a wide range of microorganisms .
Alexidine dihydrochloride is classified as an antiseptic and disinfectant agent. It is derived from biguanide compounds, which are known for their broad-spectrum antimicrobial properties. The compound is typically sourced through chemical synthesis in laboratory settings, where it is produced under controlled conditions to ensure purity and efficacy .
The synthesis of alexidine dihydrochloride involves several steps, primarily focusing on the reaction of 2-ethylhexyl-1-amine hydrochloride with other reagents under specific conditions. One notable method includes the use of various solvents such as dimethylformamide and gamma-butyrolactone at elevated temperatures (around 160°C) to achieve optimal yields and purity levels. For instance, a reaction conducted in N-decane yielded a high purity of 99.8% after 0.5 hours at 160°C .
The synthesis process can be summarized as follows:
The molecular formula for alexidine dihydrochloride is CHClN. Its structure features two biguanide moieties connected by ethylhexyl groups, providing significant hydrophobic characteristics that facilitate membrane penetration.
Key structural data includes:
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate its structure further, revealing distinct peaks corresponding to various hydrogen environments within the molecule .
Alexidine dihydrochloride undergoes several chemical reactions that contribute to its antimicrobial properties. The primary mechanism involves binding to cellular components such as ribosomes, which inhibits protein synthesis by obstructing translation processes.
In addition to its interaction with ribosomal RNA, alexidine can also disrupt membrane integrity due to its amphipathic nature, leading to cell lysis in susceptible microorganisms .
Key reactions include:
The mechanism of action of alexidine dihydrochloride primarily involves two pathways:
Research has shown that alexidine effectively inhibits various developmental stages of pathogens such as Plasmodium falciparum by disrupting gamete-to-ookinete conversion processes in malaria parasites .
Alexidine dihydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antiseptic agent in various formulations .
Alexidine dihydrochloride finds application in several fields:
Alexidine dihydrochloride (AXD), a symmetrical bis-biguanide compound, was first synthesized in the 1950s alongside chlorhexidine. Early studies highlighted its broad-spectrum antimicrobial properties, particularly against gram-positive bacteria. By the 1970s, AXD was established as an antiplaque agent in oral care, with clinical trials demonstrating 71.4% plaque inhibition in mouthwash formulations [10]. Unlike chlorhexidine, AXD features two hydrophobic 2-ethylhexyl groups instead of chlorophenyl rings (Figure 1), enabling faster membrane permeabilization and ion leakage in microbial cells [10]. This structural distinction underpinned its superior bactericidal kinetics, though lower water solubility limited clinical formulations to 0.05% concentrations [10].
Table 1: Historical Milestones in Alexidine Dihydrochloride Development
Time Period | Key Development | Application Focus |
---|---|---|
1950s | Initial synthesis with chlorhexidine analogs | Antimicrobial discovery |
1972 | First clinical trial as antiplaque agent | Dental care |
2006 | Identification as PTPMT1 inhibitor | Anticancer lead discovery |
2018 | Broad-spectrum antifungal activity confirmation | Invasive fungal infections |
The 2000s marked a pivotal shift toward repurposing AXD for novel therapeutic areas. Yip et al. (2006) identified its selective cytotoxicity in head and neck cancer cells (e.g., FaDu hypopharyngeal carcinoma), where it inhibited mitochondrial protein tyrosine phosphatase PTPMT1, triggering apoptosis. This discovery revealed AXD’s potential beyond antiseptic uses, especially given its favorable therapeutic window (lower ED₅₀ in malignant vs. normal cells) [10]. Concurrently, research highlighted its activity against Cryptococcus neoformans by inhibiting cytosolic phospholipase B (0.25 μM), foreshadowing its later prominence in antifungal research [10].
Recent studies reposition AXD as a potent antifungal agent against drug-resistant pathogens. Key advancements include:
Table 2: Antifungal Efficacy of Alexidine Dihydrochloride
Pathogen | Activity Type | Key Metric | Mechanistic Insight |
---|---|---|---|
Candida haemulonii | Planktonic inhibition | MIC: 0.5 μg/mL | Membrane disruption (nucleotide leak) |
Candida auris | Biofilm eradication | >50% reduction at 10 μM | Cell membrane permeabilization |
Trichophyton mentagrophytes | In vivo lesion clearance | Complete mycological cure in diabetic mice | Not fully elucidated |
AXD’s anticancer mechanisms extend beyond PTPMT1 inhibition:
AXD exhibits context-dependent immune activity:
Unresolved research questions include:
Table 3: Key Research Gaps and Proposed Directions
Knowledge Gap | Current Limitation | Priority Research Direction |
---|---|---|
Fungal resistance mechanisms | No data on long-term AXD exposure outcomes | Genomic studies of AXD-adapted fungal strains |
Disulfidptosis regulation | Role of ATF4-DDIT3 in other cancers unverified | CRISPR screens to identify genetic modifiers |
Immune cell network effects | Exclusive focus on macrophages | In vivo cytokine profiling across immune subsets |
Delivery optimization | Low aqueous solubility limits bioavailability | Development of lipid-nanoparticle formulations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7